synthesis and properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
synthesis and properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Properties of 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid
Abstract: This technical guide provides a comprehensive examination of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid, a molecule built upon a pharmacologically significant heterocyclic scaffold. The 3,4-dihydro-2H-1,5-benzodioxepine core has been identified as a novel class of β-adrenergic stimulants, making its derivatives of considerable interest to researchers in medicinal chemistry and drug development.[1] This document offers a detailed exploration of robust synthetic pathways, including retrosynthetic analysis and step-by-step protocols. Furthermore, it consolidates known physicochemical properties and provides expert predictions on spectroscopic characteristics. The guide is structured to deliver both foundational knowledge and practical insights for scientists engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction to the 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine system consists of a benzene ring fused to a seven-membered dioxepine ring. This heterocyclic structure is not merely a synthetic curiosity; it serves as a key pharmacophore in compounds exhibiting notable biological activity. Structurally, the seven-membered heterocyclic ring is non-planar and studies on the unsubstituted parent ring suggest it preferentially adopts a chair conformation to minimize steric strain.[2]
The significance of this scaffold in drug discovery was highlighted by the discovery of its derivatives as a unique class of β-adrenergic stimulants, which demonstrated interesting bronchial dilator activity.[1] 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (Figure 1) is a specific analogue of this class. The carboxylic acid moiety at the 6-position provides a versatile chemical handle for further modification, allowing for the generation of ester or amide libraries to probe structure-activity relationships (SAR) or to enhance pharmacokinetic properties.
Figure 1. Structure of 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid.
Synthesis and Mechanistic Insights
The synthesis of the target molecule can be approached through logical, well-established organic chemistry transformations. A retrosynthetic analysis reveals two primary strategies: the formation of the core heterocyclic ring system via intramolecular cyclization or the modification of a pre-existing, functionalized benzodioxepine.
Retrosynthetic Analysis
The most direct approach involves a double Williamson ether synthesis to form the seven-membered ring. Disconnecting the two aryl ether bonds retrosynthetically leads to two readily available starting materials: 2,3-dihydroxybenzoic acid and a three-carbon dielectrophile, such as 1,3-dibromopropane. An alternative, simpler pathway begins with the corresponding methyl ester, which can be hydrolyzed in a final step to yield the desired carboxylic acid.[3]
Diagram 1. Retrosynthetic analysis of the target molecule.
Synthetic Route: Direct Cyclization via Williamson Ether Synthesis
This route constructs the heterocyclic core directly from catechol and alkyl halide precursors. The Williamson ether synthesis is a robust and fundamental reaction for forming ether linkages from an alkoxide and an alkyl halide.[4]
Principle: The reaction proceeds by deprotonating the two phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid with a base to form a potent dianionic nucleophile. This intermediate then undergoes a double SN2 reaction with 1,3-dibromopropane to form the seven-membered ring. To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically performed under high-dilution conditions.
Detailed Experimental Protocol:
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Deprotonation: To a stirred solution of 2,3-dihydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.05 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
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Scientist's Note: K₂CO₃ is a suitable base as it is strong enough to deprotonate the acidic phenols but not so strong as to cause unwanted side reactions. DMF is an excellent polar aprotic solvent for this SN2 reaction.
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Cyclization: Heat the mixture to 80-90 °C. Add 1,3-dibromopropane (1.1 eq) dropwise over 2-3 hours to the heated suspension.
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Scientist's Note: Slow addition of the electrophile maintains its low concentration, further favoring the formation of the monomeric ring structure.
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Reaction Monitoring: Maintain the reaction at 90 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl), which will precipitate the crude product.
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Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram 2. Workflow for the direct cyclization synthesis.
Physicochemical and Spectroscopic Properties
While extensive experimental data for the 6-carboxylic acid isomer is not widely published, its fundamental properties can be compiled from chemical databases and predicted based on established spectroscopic principles.
Data Summary
The following table summarizes key identifiers and computed properties for the target molecule. For comparative purposes, the experimental melting point of the closely related isomer, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, is included.
| Property | Value | Source |
| IUPAC Name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid | PubChem[5] |
| CAS Number | 66410-67-1 | SIELC Technologies, ChemicalBook[6][7] |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[5] |
| Molecular Weight | 194.18 g/mol | PubChem[5][6] |
| Melting Point | Data not available. (Isomer 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid melts at 146-150 °C) | ChemBK[8][9] |
Predicted Spectroscopic Characteristics
The structural features of the molecule allow for reliable prediction of its spectral signature.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. The carboxylic acid proton (COOH) would appear as a broad singlet far downfield, typically >10 ppm. The aromatic protons on the benzene ring would resonate in the 7.0-8.0 ppm region. The two sets of methylene protons in the dioxepine ring would appear as triplets in the aliphatic region: the protons adjacent to the oxygen atoms (-O-CH₂-) are expected around 4.3-4.5 ppm, while the central methylene group (-CH₂-) would be further upfield, around 2.2-2.4 ppm.
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¹³C NMR: The carbon spectrum would be characterized by a signal for the carboxyl carbon (C=O) around 170 ppm. Aromatic carbons would appear between 110-160 ppm. The aliphatic carbons of the seven-membered ring would be found at approximately 70 ppm for the -O-CH₂- carbons and around 30 ppm for the central -CH₂- carbon.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrational bands. A very broad O-H stretch from the carboxylic acid dimer would be visible from approximately 2500-3300 cm⁻¹. A strong, sharp carbonyl (C=O) stretch would be present around 1680-1710 cm⁻¹.[10] Additionally, prominent C-O ether stretching bands would appear in the fingerprint region, typically around 1250 cm⁻¹.
Relevance and Applications in Drug Discovery
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a validated starting point for the development of new therapeutics.
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β-Adrenergic Stimulants: The primary reported application for this class of compounds is as β-adrenergic stimulants.[1] These agents are critical in the treatment of asthma and other obstructive airway diseases due to their ability to relax airway smooth muscle, resulting in bronchodilation.
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A Versatile Synthetic Intermediate: The carboxylic acid functional group in 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a key asset for medicinal chemists. It serves as a convenient attachment point for diversification. By converting the acid to a variety of amides, esters, and other derivatives, researchers can systematically explore the chemical space around the core scaffold. This process is fundamental to developing SAR, optimizing potency, and improving the drug-like properties (e.g., solubility, metabolic stability) of lead compounds.
Conclusion
3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is an accessible and valuable compound for chemical and pharmaceutical research. Its synthesis relies on fundamental and reliable organic reactions, primarily the Williamson ether synthesis. While detailed experimental properties for this specific isomer are not abundant in the literature, its physicochemical and spectroscopic characteristics can be confidently predicted. The proven pharmacological relevance of the parent scaffold underscores the potential of this molecule as a key building block in the design and synthesis of novel drug candidates, particularly in the area of respiratory therapeutics.
References
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Edwards, J.A., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794985, 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid. PubChem. [Link]
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SIELC Technologies. (2018). 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid. sielc.com. [Link]
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ChemBK. (2024). 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. chembk.com. [Link]
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Chemcasts. (n.d.). Properties of 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. chemcasts.com. [Link]
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Browne, P. A., & Kirk, D. N. (1969). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. francis-press.com. [Link]
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El-Sayed, Y. S., et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. [Link]
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